molecular formula C18H16N2O2S B11535677 N-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

N-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11535677
M. Wt: 324.4 g/mol
InChI Key: QMQCAYZNUOESDE-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE: is a complex organic compound that features a benzodioxole ring, a dimethylphenyl group, and a thiazole ring

Properties

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C18H16N2O2S/c1-11-3-4-13(7-12(11)2)15-9-23-18(20-15)19-14-5-6-16-17(8-14)22-10-21-16/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

QMQCAYZNUOESDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Utilized in studying biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzodioxole and thiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYL-1,3-THIAZOL-2-AMINE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3-METHYLPHENYL)-1,3-THIAZOL-2-AMINE

Uniqueness

Compared to similar compounds, N-(2H-1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the presence of two methyl groups on the phenyl ring, which can significantly alter its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets.

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